Lipophilicity vs 4-Methyl and 5-Pyrazolyl Analogs
The 4-ethyl substitution on the morpholine ring confers a distinct lipophilicity compared to close analogs. The target compound has a vendor-reported logP of -0.197 (Fluorochem) or 0.141 (Leyan) . The direct 4-methyl analog (CAS 1339033-24-7) has a reported logP of 0.389 [1], making it approximately 0.5–0.6 log units more lipophilic. Conversely, the regioisomer bearing the pyrazole at the 5-position (CAS 2059908-65-3) has a logP of 1.2 ± 0.3 , roughly 1.0–1.4 log units higher. This places the target compound in a more hydrophilic regime, which can influence aqueous solubility, permeability, and plasma protein binding in systematic ways.
| Evidence Dimension | Lipophilicity (logP / XLogP) |
|---|---|
| Target Compound Data | logP = -0.197 (Fluorochem) or 0.141 (Leyan) |
| Comparator Or Baseline | 4-Methyl analog: logP = 0.389 (Ambinter); 5-Pyrazolyl regioisomer: logP = 1.2 ± 0.3 (AaronChem) |
| Quantified Difference | ΔlogP ≈ -0.5 to -0.6 vs. 4-methyl analog; ΔlogP ≈ -1.0 to -1.4 vs. 5-pyrazolyl regioisomer |
| Conditions | Predicted/computed logP values from vendor datasheets; measurement methodology not specified by vendors |
Why This Matters
A logP difference of 0.5–1.0 units can translate to a 3- to 10-fold difference in membrane permeability and a measurable shift in aqueous solubility, directly impacting bioavailability and assay compatibility in drug discovery programs.
- [1] Ambinter. AMB32882499, logP = 0.3887 for (4-Methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine. Accessed 2026. View Source
